8aH-phthalazin-1-ylidenehydrazine;hydrochloride
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Overview
Description
8aH-phthalazin-1-ylidenehydrazine;hydrochloride is a compound belonging to the class of phthalazine derivativesThis compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8aH-phthalazin-1-ylidenehydrazine;hydrochloride typically involves the reaction of phthalazinone derivatives with hydrazine. One common method includes the condensation of phthalazinone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production .
Chemical Reactions Analysis
Types of Reactions
8aH-phthalazin-1-ylidenehydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
8aH-phthalazin-1-ylidenehydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8aH-phthalazin-1-ylidenehydrazine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also bind to specific receptors, modulating cellular signaling pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound with similar biological activities.
Phthalazinone: A derivative with enhanced pharmacological properties.
Hydralazine: An antihypertensive agent with a similar core structure.
Uniqueness
8aH-phthalazin-1-ylidenehydrazine;hydrochloride is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H9ClN4 |
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Molecular Weight |
196.64 g/mol |
IUPAC Name |
8aH-phthalazin-1-ylidenehydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7H,9H2;1H |
InChI Key |
SECXUXOCDLQOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CN=NC2=NN)C=C1.Cl |
Origin of Product |
United States |
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